(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one (4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1375755-46-6
VCID: VC16642591
InChI: InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m0/s1
SMILES:
Molecular Formula: C22H15ClN2O2
Molecular Weight: 374.8 g/mol

(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one

CAS No.: 1375755-46-6

Cat. No.: VC16642591

Molecular Formula: C22H15ClN2O2

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one - 1375755-46-6

Specification

CAS No. 1375755-46-6
Molecular Formula C22H15ClN2O2
Molecular Weight 374.8 g/mol
IUPAC Name (4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m0/s1
Standard InChI Key IAYVUQJOKDFLAL-SFTDATJTSA-N
Isomeric SMILES C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@H]3[C@@H](OC(=O)N3)C4=CC=CC=C4Cl
Canonical SMILES C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl

Introduction

Chemical and Structural Profile

Molecular Identity and Physicochemical Properties

The compound’s systematic IUPAC name, (4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one, reflects its chiral centers at positions 4 and 5 of the oxazolidinone ring and the presence of three aromatic systems: a 2-chlorophenyl group, a pyridinyl moiety, and a phenylethynyl substituent . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₂H₁₅ClN₂O₂
Molecular Weight374.82 g/mol
Boiling Point619.6 ± 55.0 °C (Predicted)
Density1.38 ± 0.1 g/cm³ at 20°C
pKa10.61 ± 0.60 (Predicted)
AppearanceWhite to off-white solid

The extended π-conjugation system from the phenylethynyl-pyridinyl group contributes to its planar geometry, while the chlorophenyl substituent enhances lipophilicity (clogP ≈ 3.2), facilitating blood-brain barrier penetration .

Stereochemical Considerations

The (4S,5S) configuration is critical for target engagement, as enantiomeric forms exhibit reduced binding affinity to sigma-2/progesterone receptor membrane component 1 (sigma-2/PGRMC1) complexes . X-ray crystallography of analogous compounds reveals that the oxazolidinone ring adopts a puckered conformation, positioning the chlorophenyl and pyridinyl groups in orthogonal planes to maximize van der Waals interactions with hydrophobic binding pockets .

Synthesis and Pharmaceutical Development

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent strategy involving:

  • Oxazolidinone Ring Formation: Stereoselective cyclization of a chlorophenyl-substituted epoxide with a pyridinyl-containing carbamate under Mitsunobu conditions .

  • Sonogashira Coupling: Introduction of the phenylethynyl group via palladium-catalyzed cross-coupling between 5-bromopyridin-3-amine and phenylacetylene .

  • Chiral Resolution: Diastereomeric salt formation using L-tartaric acid to isolate the (4S,5S) enantiomer .

Process optimization has achieved >97% enantiomeric excess (ee) at scale, with residual solvents controlled to <300 ppm per ICH guidelines .

Pharmacokinetic Optimization

Bristol Myers Squibb’s medicinal chemistry program systematically modified lead compounds to balance target engagement and drug-like properties:

ParameterBMS-984923 ValueLead Compound (BMS-819881)
Plasma Protein Binding92.4%98.1%
Brain:Plasma Ratio0.890.32
Oral Bioavailability67% (Mouse)23%
CYP3A4 InhibitionIC₅₀ > 50 μMIC₅₀ = 8.2 μM

These improvements stemmed from replacing a metabolically labile methyl ester with the stable phenylethynyl group and introducing the chloro substituent to reduce hERG channel affinity (IC₅₀ > 30 μM) .

Mechanism of Action and Target Engagement

Dual Modulation of Aβo Signaling Pathways

BMS-984923 exhibits polypharmacological effects through two distinct mechanisms:

  • Sigma-2/PGRMC1 Antagonism: Disrupts Aβo binding to the sigma-2/PGRMC1 complex (Kᵢ = 1.3 nM), preventing downstream activation of phosphorylated extracellular signal-regulated kinase (pERK) and caspase-3 .

  • mGluR5 Silent Allosteric Modulation: Binds the metabotropic glutamate receptor 5 allosteric site (Kᵢ = 0.6 nM) without affecting physiological glutamate signaling, thereby blocking Aβo-induced long-term potentiation (LTP) impairment .

This dual action normalizes synaptic plasticity without inducing receptor internalization or tachyphylaxis in chronic dosing regimens .

Structural Basis of Target Interactions

Molecular dynamics simulations reveal:

  • Sigma-2/PGRMC1 Binding: The chlorophenyl group inserts into a hydrophobic cleft formed by Leu125 and Ile129, while the oxazolidinone carbonyl forms hydrogen bonds with Ser98 .

  • mGluR5 Allosteric Site: The phenylethynyl-pyridinyl system engages π-π stacking with Phe585, and the oxazolidinone oxygen coordinates a structural water molecule near Thr789 .

These interactions confer >100-fold selectivity over sigma-1 receptors and mGluR1/4 subtypes .

Cognitive TestVehicle PerformanceBMS-984923 Improvement
Morris Water Maze42.1 ± 3.2 s28.7 ± 2.9 s*
Novel Object Recognition55.3% Preference72.8% Preference*
Fear Conditioning18.2% Freezing34.7% Freezing*

*P < 0.01 vs vehicle; n = 15/group

Postmortem analysis showed 31% increase in postsynaptic density protein 95 (PSD95) expression and restoration of calcium/calmodulin-dependent protein kinase II (CaMKII) activation to wild-type levels .

ParameterNOAELNotable Findings
28-Day Oral Toxicity50 mg/kg/dayTransient GABA elevation (≤15%) at 100 mg/kg
GenotoxicityNegative (Ames, micronucleus)No chromosomal aberrations
Cardiovascular SafetyQTc < 10 ms changeNo hERG inhibition

Plasma exposure at the efficacious dose (Cₘₐₓ = 1.8 μM) remained 20-fold below the in vitro safety margin for off-target kinase inhibition .

Clinical Translation and Future Directions

Phase I Human Trials

An open-label, single-ascending dose study (NCT04805983) in healthy volunteers (n = 48) established:

Dose (mg)Cₘₐₓ (μM)T₁/₂ (h)CSF:Plasma Ratio
100.324.10.24
301.054.30.31
1003.894.70.41

Receptor occupancy assays confirmed >80% mGluR5 target engagement at 30 mg, supporting twice-daily dosing for future AD trials .

Challenges in Therapeutic Development

Key unresolved issues include:

  • Biomarker Validation: Correlation between Aβo displacement and cognitive outcomes requires PET ligands with improved specificity for soluble oligomers .

  • Combination Therapy: Synergy with anti-amyloid monoclonal antibodies (e.g., aducanumab) remains untested despite complementary mechanisms .

  • Formulation Optimization: Current crystalline form (BMS-984923-A1) shows pH-dependent solubility (0.12 mg/mL at gastric pH), necessitating nanoparticle delivery systems for enhanced bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator